2,3-Naphthalenedicarboxylic acid
Overview
Description
2,3-Naphthalenedicarboxylic acid is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of two carboxylic acid groups attached to the naphthalene ring structure. This compound is of interest due to its potential applications in various fields, including the synthesis of polymers and as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives of this compound can be achieved through various methods. For instance, 2-(2,3-naphthalimino)ethyl ester derivatives can be synthesized from 2,3-naphthalenedicarboxylic anhydride, which reacts with carboxylate potassium salts in the presence of a catalyst to form esters suitable for ultraviolet and fluorescent detection in liquid chromatography . Another approach involves the one-step synthesis of 2,6-naphthalenedicarboxylic acid from naphthalene using cyclodextrin as a catalyst, which yields the product with high selectivity . Additionally, a benzannulation strategy mediated by iodosylbenzene and BF3·Et2O can be used to synthesize functionalized 1-amino-2-naphthalenecarboxylic acid derivatives from enamines and alkynes .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been studied using various techniques. For example, the crystal structures of 1,2-naphthalenedicarboxylic acid derivatives have been determined, revealing details about their crystalline phases and the presence of channel clathrates . The structures of 2,6-disubstituted naphthalenes have also been solved, providing insights into the conformation of carboxyl groups and the overall molecular arrangement .
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. The Doebner reaction, for instance, allows for the synthesis of 2-acetyl-1-naphthoic acid derivatives from naphthalenedicarboxylic anhydride and malonic acid . Moreover, the decarboxylative polymerization of 2,6-naphthalenedicarboxylic acid at surfaces has been reported, which involves metal-catalyzed polymerization to form poly-2,6-naphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are crucial for their applications. Capillary zone electrophoresis with indirect UV detection has been used to characterize 2,6-naphthalenedicarboxylic acid as a carrier electrolyte for the separation of organic anions, demonstrating its utility in analytical chemistry . The sensitivity and selectivity of these compounds make them valuable in detecting and quantifying various substances.
Scientific Research Applications
Synthesis and Purification
2,3-Naphthalenedicarboxylic acid is involved in various synthesis and purification methods. Qiao Qian (2007) reviewed the research progress of 2,6-naphthalenedicarboxylic acid, highlighting the synthesis and purification techniques along with their advantages and economic benefits (Qiao Qian, 2007).
Capillary Zone Electrophoresis
E. Dabek-Zlotorzynska and J. F. Dlouhy (1994) characterized 2,6-naphthalenedicarboxylic acid as a carrier electrolyte for separating organic anions by capillary zone electrophoresis with indirect UV detection. This technique improved sensitivity compared to commonly used methods (Dabek-Zlotorzynska & Dlouhy, 1994).
One-Step Synthesis
Hirai, Shiraishi, and Shirai (1995) achieved one-step synthesis of 2,6-naphthalenedicarboxylic acid from naphthalene using β-cyclodextrin as a catalyst under mild conditions, yielding a 65 mol-% yield with 79% selectivity (Hirai et al., 1995).
Production of Polymeric and Chemical Substances
I. I. Kiiko (1960) discussed the use of naphthalenedicarboxylic acids in producing optically active substances, dyes, heat-resistant polymers, plasticizers, herbicides, and UV stabilizers for polyethylene films. These acids also serve as effective polymerization initiators (Kiiko, 1960).
Photocatalytic Properties
Ming Dai and colleagues (2014) explored the photocatalytic properties of zinc(II) coordination polymers based on naphthalenedicarboxylic acid linkers. These compounds were characterized for their luminescent, optical, and thermal stability properties (Dai et al., 2014).
Polymerization Processes
Hongying Gao et al. (2014) reported on the metal-catalyzed polymerization of 2,6-naphthalenedicarboxylic acid to form poly-2,6-naphthalenes on various surfaces. This process is significant for on-surface polymerizations and preparing novel organometallic systems (Gao et al., 2014).
Photodimerization and Ligand Synthesis
Dushyant B. Varshney, G. Papaefstathiou, and L. MacGillivray (2002) demonstrated the site-directed regiocontrolled synthesis of a photodimer via a single-crystal-to-single-crystal transformation involving a linear template using 1,8-naphthalenedicarboxylic acid (Varshney et al., 2002). Similarly, Zhanyue Wang and colleagues (2003) studied the synthesis of chiral C 2-symmetric substituted bisoxazoline ligands containing a naphthalene group (Wang et al., 2003).
Spectroscopic and Thermal Studies
Z. Rzączyńska and team (2011) conducted spectroscopic and thermal studies of 2,3-naphthalenedicarboxylates of rare earth elements, contributing to understanding their thermal behavior and decomposition processes (Rzączyńska et al., 2011).
Labeling for Single-Cell Analysis
O. Orwar and colleagues (1995) used 2,3-naphthalenedicarboxaldehyde for selective labeling of glutathione in neurobiological samples, enabling quantitative determination and histochemical localization in cell cultures (Orwar et al., 1995).
Mechanism of Action
Target of Action
2,3-Naphthalenedicarboxylic acid primarily targets rare earth elements . It forms complexes with these elements, which are used in the assembly of coordination polymers . These polymers have potential applications as functional materials .
Mode of Action
The compound interacts with rare earth elements to form complexes of the formula: Ln2(C12H6O4)3·nH2O, where Ln = La(III)-Lu(III) and Y(III); n varies depending on the specific element . This interaction is facilitated by the two carboxyl groups in the compound, which can be completely or partially deprotonated, inducing rich coordination modes .
Pharmacokinetics
The compound is sparingly soluble in water , which could impact its absorption and distribution in the body. Its stability at room temperature may also affect its metabolism and excretion.
Result of Action
The primary result of the compound’s action is the formation of complexes with rare earth elements . These complexes are stable at room temperature and lose all water molecules upon heating . The anhydrous compounds are stable up to about 773 K and then decompose to corresponding oxides .
Action Environment
Environmental factors such as temperature can influence the action of this compound. For instance, heating the compound in an air atmosphere leads to the loss of all water molecules in its complexes . The stability of the anhydrous compounds up to about 773 K suggests that high temperatures could affect the compound’s efficacy and stability .
Safety and Hazards
Future Directions
2,3-Naphthalenedicarboxylic acid has potential applications in the construction of inorganic coordination polymeric complexes . It is used extensively in the synthesis of coordination polymers with lanthanide ions . It is also used as a fluorescent labelling agent for quantification of Histamine in human immunoglobulin preparations .
properties
IUPAC Name |
naphthalene-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHARCSTZAGNHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062229 | |
Record name | 2,3-Naphthalenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2169-87-1 | |
Record name | 2,3-Naphthalenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2169-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Naphthalenedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Naphthalenedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Naphthalenedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Naphthalenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-NAPHTHALENEDICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE3YD57YJX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.